molecular formula C8H11ClO B15272524 1-(3-Chloro-2-methylprop-2-en-1-yl)cyclopropane-1-carbaldehyde

1-(3-Chloro-2-methylprop-2-en-1-yl)cyclopropane-1-carbaldehyde

Cat. No.: B15272524
M. Wt: 158.62 g/mol
InChI Key: VKUDQAFAJIQGCS-FNORWQNLSA-N
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Description

1-(3-Chloro-2-methylprop-2-en-1-yl)cyclopropane-1-carbaldehyde is an organic compound with a unique structure that includes a cyclopropane ring and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chloro-2-methylprop-2-en-1-yl)cyclopropane-1-carbaldehyde typically involves the reaction of 3-chloro-2-methyl-1-propene with cyclopropane derivatives under specific conditions. One common method includes the use of organolithium reagents to facilitate the addition to carbonyl compounds . The reaction conditions often require low temperatures, such as -110°C, to ensure the stability of intermediates and the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for efficiency and yield. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloro-2-methylprop-2-en-1-yl)cyclopropane-1-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The compound can be reduced to form alcohols.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium cyanide (KCN) can be used for substitution reactions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-Chloro-2-methylprop-2-en-1-yl)cyclopropane-1-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Chloro-2-methylprop-2-en-1-yl)cyclopropane-1-carbaldehyde involves its reactivity with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that participate in further chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-Chloro-2-methylprop-2-en-1-yl)cyclopropane-1-carbaldehyde is unique due to the presence of both a cyclopropane ring and an aldehyde group, which confer distinct reactivity and potential for diverse applications in synthesis and research.

Properties

Molecular Formula

C8H11ClO

Molecular Weight

158.62 g/mol

IUPAC Name

1-[(E)-3-chloro-2-methylprop-2-enyl]cyclopropane-1-carbaldehyde

InChI

InChI=1S/C8H11ClO/c1-7(5-9)4-8(6-10)2-3-8/h5-6H,2-4H2,1H3/b7-5+

InChI Key

VKUDQAFAJIQGCS-FNORWQNLSA-N

Isomeric SMILES

C/C(=C\Cl)/CC1(CC1)C=O

Canonical SMILES

CC(=CCl)CC1(CC1)C=O

Origin of Product

United States

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